molecular formula C8H20NNaO6P2 B14131304 Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt CAS No. 67939-22-4

Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt

Katalognummer: B14131304
CAS-Nummer: 67939-22-4
Molekulargewicht: 311.18 g/mol
InChI-Schlüssel: HIBXSWJGVKYAEG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt is a specialty chemical with the molecular formula C8H20NNaO6P2. It is known for its unique structure, which includes a hexylimino group and bisphosphonic acid moieties. This compound is used in various industrial and research applications due to its chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Hexylamine + Formaldehyde + Phosphorous Acid: The initial step involves the condensation of hexylamine with formaldehyde to form an intermediate imine. This intermediate then reacts with phosphorous acid to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves the following steps:

Analyse Chemischer Reaktionen

Types of Reactions

Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo substitution reactions, where the hexylimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt involves its ability to chelate metal ions and interact with various molecular targets. The compound’s phosphonic acid groups can form strong complexes with metal ions, which is useful in applications such as water treatment and corrosion inhibition. Additionally, its imine group can participate in various chemical reactions, contributing to its versatility in research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethylenetriaminepenta(methylenephosphonic acid), sodium salt: Known for its strong chelating properties and use in water treatment.

    Nitrilotris(methylenephosphonic acid), sodium salt: Another chelating agent with applications in water treatment and industrial processes.

    Ethylenediaminetetra(methylenephosphonic acid), sodium salt: Used in similar applications due to its ability to chelate metal ions.

Uniqueness

Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt is unique due to its hexylimino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other chelating agents may not be as effective .

Eigenschaften

CAS-Nummer

67939-22-4

Molekularformel

C8H20NNaO6P2

Molekulargewicht

311.18 g/mol

IUPAC-Name

sodium;[hexyl(phosphonomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C8H21NO6P2.Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1

InChI-Schlüssel

HIBXSWJGVKYAEG-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCN(CP(=O)(O)O)CP(=O)(O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.